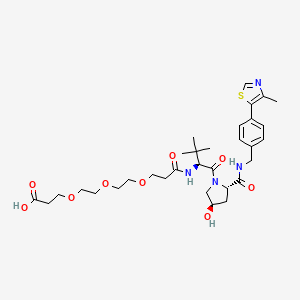

(S,R,S)-AHPC-PEG3-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S,R,S)-AHPC-PEG3-propionic acid” is a complex organic compound. The (S,R,S) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of atoms in a molecule and the effects of these arrangements . The “AHPC” part could refer to a specific type of ligand used in protein degradation and PROTAC (proteolysis-targeting chimeras) technology . “PEG3” likely refers to a polyethylene glycol unit, which is often used in bioconjugation reactions, drug delivery, and as a linker in various biological and chemical applications. “Propionic acid” is a common carboxylic acid.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the AHPC ligand, the addition of the PEG3 linker, and the incorporation of the propionic acid group . The exact synthesis process would depend on the specific structures and functional groups present in the molecule .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the stereochemistry at its chiral centers . The (S,R,S) notation provides some information about the configuration of these chiral centers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. For example, the AHPC part of the molecule could be involved in protein degradation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure and functional groups. Stereoisomers, such as the (S,R,S) form of this compound, can have identical physical properties, such as solubility and melting point .Scientific Research Applications

Proton Exchange Membranes for Electrochemical Energy Applications

(S,R,S)-AHPC-PEG3-propionic acid: is utilized in the development of sustainable proton exchange membranes (PEMs) . These membranes are crucial for proton exchange membrane fuel cells (PEMFCs) and proton exchange membrane water electrolyzers (PEMWEs) , which are integral to the hydrogen economy. The crosslinking with sulfonic acid enhances the mechanical robustness, water-stability, and proton conductivity, making it a promising alternative to conventional perfluorosulfonic acid ionomers .

Antimicrobial Peptide Design

The compound plays a role in the design of antimicrobial peptides. By integrating cell-penetrating peptides and amyloidogenic fragments , researchers have developed peptides with significant antimicrobial activity. These peptides are effective against a range of multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria, offering a potential solution to the growing issue of antibiotic resistance .

4D Printed Shape Memory Polymers in Biomedicine

In the biomedical field, (S,R,S)-AHPC-PEG3-propionic acid is used in the creation of 4D printed shape memory polymers . These materials can change shape in response to external stimuli and hold great promise for applications such as biodegradable stents , self-fitting implants , and drug delivery systems that can adapt to the dynamic environment of the human body .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEJFYORSLEJKX-BEYSDYMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,R,S)-AHPC-PEG3-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)

![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)

![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)

![1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide](/img/structure/B2872430.png)

![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)